molecular formula C14H17N3O3 B13903499 Methyl 2-amino-1-but-3-enyl-7-methoxybenzimidazole-5-carboxylate

Methyl 2-amino-1-but-3-enyl-7-methoxybenzimidazole-5-carboxylate

Cat. No.: B13903499
M. Wt: 275.30 g/mol
InChI Key: OHGBJNGSPNHHGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-1-but-3-enyl-7-methoxybenzimidazole-5-carboxylate is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents. This particular compound features a methoxy group, an amino group, and a carboxylate ester, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-1-but-3-enyl-7-methoxybenzimidazole-5-carboxylate typically involves multi-step organic reactions One common method includes the condensation of 2-nitroaniline with an appropriate aldehyde to form the benzimidazole core

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) to form amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to replace the methoxy group.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of thiol or amine derivatives.

Scientific Research Applications

Methyl 2-amino-1-but-3-enyl-7-methoxybenzimidazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 2-amino-1-but-3-enyl-7-methoxybenzimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

    Methyl 2-amino-1-but-3-enylbenzimidazole-5-carboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.

    Methyl 2-amino-1-but-3-enyl-7-hydroxybenzimidazole-5-carboxylate:

Uniqueness: Methyl 2-amino-1-but-3-enyl-7-methoxybenzimidazole-5-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological interactions. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

methyl 2-amino-1-but-3-enyl-7-methoxybenzimidazole-5-carboxylate

InChI

InChI=1S/C14H17N3O3/c1-4-5-6-17-12-10(16-14(17)15)7-9(13(18)20-3)8-11(12)19-2/h4,7-8H,1,5-6H2,2-3H3,(H2,15,16)

InChI Key

OHGBJNGSPNHHGN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1N(C(=N2)N)CCC=C)C(=O)OC

Origin of Product

United States

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